molecular formula C8H17ClO B13156752 1-Chloro-2-methyl-4-propoxybutane

1-Chloro-2-methyl-4-propoxybutane

Cat. No.: B13156752
M. Wt: 164.67 g/mol
InChI Key: HXFLHOSIGLIQCT-UHFFFAOYSA-N
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Description

1-Chloro-2-methyl-4-propoxybutane is an organic compound with the molecular formula C8H17ClO. It is a chlorinated alkane with a propoxy group attached to the butane chain. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Chloro-2-methyl-4-propoxybutane can be synthesized through the reaction of 1-chloro-2-methyl-4-hydroxybutane with propyl alcohol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods

In an industrial setting, the production of this compound involves the chlorination of 2-methyl-4-propoxybutane using thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) as chlorinating agents. The reaction is carried out in a controlled environment to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

1-Chloro-2-methyl-4-propoxybutane undergoes several types of chemical reactions, including:

    Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.

    Reduction Reactions: It can be reduced to form hydrocarbons.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is employed.

Major Products Formed

    Substitution: Formation of 1-methoxy-2-methyl-4-propoxybutane.

    Oxidation: Formation of 1-chloro-2-methyl-4-propoxybutanol or 1-chloro-2-methyl-4-propoxybutanone.

    Reduction: Formation of 2-methyl-4-propoxybutane.

Scientific Research Applications

1-Chloro-2-methyl-4-propoxybutane is utilized in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Chloro-2-methyl-4-propoxybutane involves its interaction with nucleophiles, leading to substitution reactions. The chlorine atom, being a good leaving group, facilitates these reactions. The compound can also undergo oxidation and reduction reactions, altering its chemical structure and properties .

Comparison with Similar Compounds

Similar Compounds

  • 1-Chloro-2-methyl-4-hydroxybutane
  • 2-Chloro-2-methylbutane
  • 1-Bromo-2-methyl-4-propoxybutane

Uniqueness

1-Chloro-2-methyl-4-propoxybutane is unique due to its specific combination of a chlorinated butane backbone with a propoxy group. This structure imparts distinct chemical reactivity and physical properties, making it valuable in various applications compared to its analogs .

Properties

Molecular Formula

C8H17ClO

Molecular Weight

164.67 g/mol

IUPAC Name

1-chloro-2-methyl-4-propoxybutane

InChI

InChI=1S/C8H17ClO/c1-3-5-10-6-4-8(2)7-9/h8H,3-7H2,1-2H3

InChI Key

HXFLHOSIGLIQCT-UHFFFAOYSA-N

Canonical SMILES

CCCOCCC(C)CCl

Origin of Product

United States

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